2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid
Description
Properties
IUPAC Name |
6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSHPMSMXIXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Nitroalkanes with Glyoxalic Acid Followed by Reduction and Amidation
- Process: Nitroalkanes are condensed with glyoxalic acid to form nitro acid intermediates. These intermediates undergo reduction of the nitro group to the amino group, followed by conversion of the acid to the corresponding amide.
- Advantages: This method allows for the introduction of the amino and hydroxy functionalities in a controlled manner.
- References: K. X. Chen et al., J. Med. Chem. 49, 567 (2006).
Conversion of Protected Amino Acids into Aldehydes, Cyanohydrin Formation, and Subsequent Saponification
- Process: Protected amino acids are transformed into aldehydes, which are then converted into cyanohydrins. The cyanohydrins are hydrolyzed (saponified) to yield the corresponding acids, which are subsequently converted into amides.
- Protection: The amino group is typically protected with a benzyloxycarbonyl (Cbz) group to prevent side reactions during transformations.
- References: WO 01/74768, WO 02/18369, WO 05/087731; S.-H. Chen, Lett. Drug Design & Discovery, 2005, 118.
Enantioselective Aminohydroxylation (Sharpless Aminohydroxylation)
- Process: This method employs enantioselective aminohydroxylation of olefins to introduce amino and hydroxy groups stereoselectively. The reaction uses osmium-based catalysts and chiral ligands to achieve high enantiomeric purity.
- Application: This approach is suitable for synthesizing β-amino-α-hydroxycarboxylic acid amides with defined stereochemistry.
- References: Sharpless, Angew. Chem. 109, 2752 (1997); WO 97/46516; WO 98/42657; US 2005/0197301.
Reaction of Aldehydes with Isonitriles and Acetic Acid to Form Primary Amides
- Process: Aldehydes derived from protected amino acids react with isonitriles and acetic acid to form primary amides. This method is analogous to the cyanohydrin route but uses different intermediates to access the amide functionality.
- References: JG Catalano, Biorg. Med. Chem. Lett., 14, 719 (2004); DG Barrett, ibid. 2543; L. Banfi, Molecular Diversity, 6, 227 (2003).
Regioselective Ring Opening of Epoxy Amides by Azide Followed by Reduction
- Process: Epoxy-carboxamide intermediates are subjected to regioselective ring opening using azide ions. The resulting azido intermediates are then reduced to yield β-amino-α-hydroxycarboxylic acid amides.
- Significance: This method provides a route to aminohydroxy acid amides with regio- and stereochemical control.
- References: US Patents cited in DE102006059317A1.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations/Notes |
|---|---|---|---|
| Nitroalkane Condensation + Reduction | Nitroalkane + glyoxalic acid → nitro acid → reduction → amidation | Straightforward, well-studied | Requires reduction step; possible side reactions |
| Protected Amino Acid → Aldehyde → Cyanohydrin → Saponification → Amide | Multi-step with protection and hydrolysis | High purity, versatile | Multi-step, requires careful protection/deprotection |
| Enantioselective Aminohydroxylation | Aminohydroxylation of olefins using chiral catalysts | High stereoselectivity, enantiopure products | Requires expensive catalysts, sensitive conditions |
| Aldehyde + Isonitrile + Acetic Acid | Formation of primary amides via isonitrile chemistry | Alternative to cyanohydrin route | Less common, may require optimization |
| Epoxy Amide Ring Opening with Azide | Epoxy intermediate + azide → reduction to amine | Regioselective, stereocontrolled | Requires access to epoxy intermediates |
Research Findings and Practical Considerations
- The benzyloxycarbonyl (Cbz) protecting group is commonly used to protect the amino functionality during synthesis to prevent undesired side reactions and to enable selective transformations.
- Enantioselective methods such as Sharpless aminohydroxylation provide the advantage of producing stereochemically pure compounds, which is critical for biological activity in pharmaceutical intermediates.
- The choice of method often depends on the desired scale, stereochemical purity, and available starting materials. For industrial synthesis, methods that minimize steps and use readily available reagents are preferred.
- The regioselective ring opening of epoxy amides is a more recent development that allows for precise control over the amino and hydroxy group placement, which can be advantageous in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxycarbonyl group can be removed (deprotected) using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: H2/Pd-C
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Removal of the CBZ group to yield the free amino acid.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Modification: It can modify proteins through covalent attachment, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-{[(Benzyloxy)carbonyl]amino}-6-methylbenzoic acid (CAS 126194-11-4)
- Structure : Features a methyl group at position 6 instead of a hydroxyl group, attached to a benzoic acid core.
- Molecular Formula: C₁₆H₁₅NO₄ (MW 285.29 g/mol).
- Key Differences: The methyl group enhances hydrophobicity compared to the hydroxyl group in the target compound.
(S)-2-Benzyloxycarbonylamino-6-(N1-thyminyl)hexanoic acid
- Structure : Incorporates a thymine base at position 6.
- Molecular Implications : The thyminyl group introduces hydrogen-bonding capabilities, enabling interactions with nucleic acids. This modification is pivotal in designing nucleotide analogs or enzyme inhibitors .
8-{[(Benzyloxy)carbonyl]amino}-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 2138415-03-7)
Bioactive Analogs
HA2 Ligand (6-[{(2S)-2-Amino-3-[4-(benzyloxy)phenyl]propyl}(hydroxy)amino]-6-oxohexanoic acid)
- Structure : Features a benzyloxyphenyl group and an oxo group at position 6.
- Molecular Weight : 400.47 g/mol.
- Applications : Designed for enzyme inhibition (e.g., proteases) due to its bulky aromatic substituents and hydrogen-bonding motifs .
N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide
- Structure: Includes a pyrrolidinone ring and sulfonic acid group.
- Molecular Formula : C₂₁H₃₁N₃O₈S (MW 485.55 g/mol).
- Key Differences: The sulfonic acid group enhances water solubility, while the pyrrolidinone ring introduces conformational constraints, making it suitable for protease inhibitor design .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid, also known as (S)-6-Amino-2-(((benzyloxy)carbonyl)amino)hexanoic acid, is an amino acid derivative with a molecular formula of C14H20N2O4 and a molecular weight of approximately 280.32 g/mol. This compound is characterized by its hydroxyhexanoic acid backbone and the presence of a benzyloxycarbonyl group, which is commonly utilized in peptide synthesis to protect amino groups during chemical reactions.
The biological activity of this compound primarily stems from its functional groups, particularly the amino and hydroxyl groups. These groups are crucial for the compound's interaction with various biological targets, potentially influencing enzymatic activities and binding affinities.
Key Reactions
Research indicates that compounds similar to this compound exhibit several biological activities, including:
- Inhibition of Enzymatic Activity : The structure allows it to interact with proteases and other enzymes, potentially inhibiting their function.
- Binding Affinity Studies : Interaction studies have shown that this compound can bind to specific biological targets, which may include receptors or enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid | 2640-58-6 | Shorter carbon chain; similar protective group. |
| 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid | 55592-85-3 | Contains two benzyloxycarbonyl groups; increased stability. |
| (S)-2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | 98765 | Additional tert-butoxycarbonyl protection; enhanced reactivity. |
Case Studies and Research Findings
- Antiviral Activity : Similar compounds have shown promising results in antiviral research, particularly against HIV protease. Studies suggest that modifications to the benzyloxycarbonyl group can enhance the compound's efficacy as an inhibitor of viral replication.
- Synthetic Applications : The unique structure of this compound makes it a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the development of more complex molecules used in pharmaceutical applications.
- Therapeutic Potential : Ongoing research is focused on exploring the therapeutic implications of this compound in treating metabolic disorders and its potential role as a modulator in various biochemical pathways.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed through various studies:
- Solubility : The compound exhibits high solubility characteristics, making it suitable for formulation in drug delivery systems.
- Bioavailability : Preliminary assessments indicate a favorable bioavailability score, suggesting good absorption characteristics when administered.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid, and how do they influence its reactivity in peptide synthesis?
- Answer : The compound contains a benzyloxycarbonyl (Cbz) group protecting the amine, a hydroxyl group at position 6, and a hexanoic acid backbone. The Cbz group prevents unwanted nucleophilic reactions at the amine during peptide coupling, while the hydroxyl group offers a site for further functionalization (e.g., esterification). These features make it a versatile intermediate in solid-phase peptide synthesis (SPPS) .
Q. What are the standard synthesis protocols for this compound, and what critical parameters must be controlled to ensure high yield?
- Answer : Synthesis typically involves sequential protection/deprotection steps:
Amine Protection : Reacting 2-amino-6-hydroxyhexanoic acid with benzyl chloroformate under basic conditions (pH 8–9) to introduce the Cbz group.
Purification : Chromatography or recrystallization to isolate the product.
Critical parameters include maintaining anhydrous conditions, precise pH control during protection, and avoiding overexposure to heat (>40°C) to prevent decomposition .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : H and C NMR to confirm the presence of the Cbz group (δ 5.1 ppm for benzyl CH, δ 7.3–7.5 ppm for aromatic protons) and hydroxyl group (δ 1.5–2.0 ppm).
- Mass Spectrometry : ESI-MS to verify molecular weight (theoretical [M+H] = 309.3 g/mol) .
Q. What storage conditions are required to maintain the compound’s stability?
- Answer : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the Cbz group. Degradation rates increase at room temperature (t <30 days at 25°C) due to moisture sensitivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during the removal of the benzyloxycarbonyl (Cbz) protecting group?
- Answer : The Cbz group is typically removed via catalytic hydrogenation (H, Pd/C) or acidic conditions (e.g., HBr in acetic acid). To minimize side reactions:
- Use low hydrogen pressure (1–2 atm) and room temperature to avoid over-reduction of the hydroxyl group.
- For acidolysis, limit exposure time (<2 hours) to prevent ester hydrolysis. Validate deprotection efficiency via TLC or LC-MS .
Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with enzymes like aminopeptidases. Focus on the hydroxyl group’s hydrogen-bonding potential and the Cbz group’s steric effects. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How should researchers address discrepancies in reported reaction yields when employing alternative synthesis routes (e.g., solid-phase vs. solution-phase methods)?
- Answer : Discrepancies often arise from differences in resin loading (solid-phase) or solvent polarity (solution-phase). Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent ratio). For example, a 2 factorial design can optimize yield by testing solvent (DMF vs. THF), base (DIEA vs. TEA), and coupling reagent (HBTU vs. DCC) combinations .
Q. What strategies enable the selective functionalization of the hydroxyl group without compromising the Cbz-protected amine?
- Answer :
- Protection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl, imidazole) before introducing modifications.
- Chemoselective Reagents : Use Mitsunobu conditions (DEAD, PPh) for esterification or etherification, which selectively target alcohols over carbamates.
Validate selectivity via F NMR if fluorine-containing reagents are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
